(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride
Description
(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride is a conjugated organic compound featuring a central α,β-unsaturated (prop-2-enylidene) backbone substituted with two diphenylamino groups and a chloride counterion. This structure enables strong π-conjugation and intramolecular charge transfer (ICT) properties, making it relevant in materials science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) or nonlinear optical materials .
The compound’s synthesis typically involves condensation reactions between diphenylamine derivatives and α,β-unsaturated carbonyl precursors, followed by chloride salt formation. For instance, analogous diphenylamino-substituted acrylonitrile derivatives are synthesized via nucleophilic addition or cyclization reactions, as seen in the preparation of (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) . The chloride counterion likely enhances solubility in polar solvents and stabilizes the cationic charge in the conjugated system.
Properties
IUPAC Name |
diphenyl-[(E)-3-(N-phenylanilino)prop-2-enylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N2.ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAJQYZBHAXHIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=CC=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=C/C=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride typically involves the reaction of diphenylamine with a suitable prop-2-enylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
A key comparator is (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I, from ). While both compounds share the diphenylamino-substituted α,β-unsaturated backbone, the target compound replaces the pyridinyl and nitrile groups with a second diphenylamino moiety and a chloride ion. This structural difference significantly alters electronic properties:
The dual diphenylamino groups in the target compound enhance ICT and π-π stacking in the solid state, as observed in analogous systems where diphenylamino moieties promote intermolecular interactions . In contrast, pyridinyl groups in Compound I introduce steric hindrance, reducing packing efficiency .
Electrochemical and Photophysical Behavior
Compared to azulene-diphenylamine hybrids (), the target compound lacks azulene’s non-alternant hydrocarbon framework but shares the diphenylamino group’s electron-donating capability. In azulene derivatives, the diphenylamino group raises the HOMO energy level through antibonding interactions, enabling red-shifted absorption . Similarly, the target compound’s extended conjugation likely results in a narrow HOMO-LUMO gap (<3.0 eV), favoring visible-light absorption.
Electrochemical studies on related diphenylamino acrylonitriles (e.g., Compound I) show reversible oxidation peaks at ~1.2 V (vs.
Biological Activity
(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Anticancer Properties
Recent studies have indicated that diphenylamine derivatives exhibit significant anticancer activity. For instance, a study evaluated the antiproliferative effects of various diphenylamine derivatives on human cancer cell lines. The results showed that compounds with electron-donating groups demonstrated enhanced activity against breast and lung cancer cells, suggesting that this compound may also possess similar properties .
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytosol, leading to caspase activation .
Antimicrobial Activity
In addition to anticancer effects, some studies have explored the antimicrobial properties of diphenylamine derivatives. Preliminary results indicate that these compounds may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Research has also suggested neuroprotective effects associated with diphenylamine derivatives. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A recent study assessed the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 4.8 | Cell cycle arrest |
Study 2: Antimicrobial Activity Assessment
Another study investigated the antimicrobial efficacy of this compound against common pathogens. The results showed effective inhibition at concentrations ranging from 10 to 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
